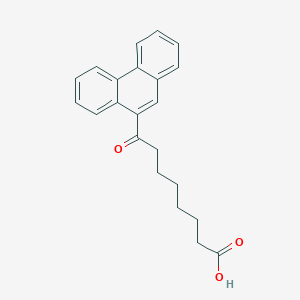

8-Oxo-8-(9-phenanthryl)octanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound possesses the systematic International Union of Pure and Applied Chemistry name this compound, which accurately reflects its structural composition. Alternative nomenclature includes 8-oxo-8-phenanthren-9-yloctanoic acid, demonstrating slight variations in naming conventions while maintaining chemical accuracy. The Chemical Abstracts Service registry number 898766-09-1 provides definitive identification for this compound across chemical databases and literature.

The molecular formula C22H22O3 indicates a structure containing twenty-two carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms. This composition reflects the presence of the phenanthrene aromatic system, an eight-carbon aliphatic chain, and three oxygen atoms distributed between the ketone and carboxylic acid functional groups. The molecular weight has been determined as 334.41 grams per mole, consistent with the molecular formula and confirming the compound's identity.

Structural identification codes include the International Chemical Identifier string 1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) and the corresponding International Chemical Identifier Key BTSJHSKAAUBSBW-UHFFFAOYSA-N. These standardized identifiers enable precise computational and database searches while providing unambiguous structural representation.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 898766-09-1 |

| Molecular Formula | C22H22O3 |

| Molecular Weight | 334.41 g/mol |

| International Chemical Identifier Key | BTSJHSKAAUBSBW-UHFFFAOYSA-N |

| Purity (Commercial) | 97% |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant structural complexity arising from the combination of rigid aromatic and flexible aliphatic components. The phenanthrene moiety maintains a planar configuration characteristic of fused aromatic systems, with the three benzene rings adopting coplanar geometry that maximizes aromatic stabilization through extended π-electron delocalization.

The octanoic acid chain extends from the 9-position of the phenanthrene system, introducing conformational flexibility through the seven-carbon aliphatic segment. The ketone functionality at the 8-position creates a sp2-hybridized carbon center that constrains local geometry while maintaining planarity with the carbonyl group. This structural arrangement enables multiple conformational states through rotation around the carbon-carbon single bonds within the aliphatic chain.

Conformational analysis reveals that the compound can adopt various low-energy conformations through rotation around the bonds connecting the phenanthrene system to the aliphatic chain. The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O demonstrates the connectivity pattern and highlights the potential for conformational diversity. The extended aliphatic chain provides significant rotational freedom, allowing the carboxylic acid terminus to occupy various spatial positions relative to the aromatic system.

The molecular structure incorporates both hydrophobic and hydrophilic regions, with the phenanthrene system contributing significant hydrophobic character while the carboxylic acid group provides polarity and hydrogen bonding capability. This amphiphilic nature influences molecular packing in solid-state structures and solution behavior, contributing to the compound's physical and chemical properties.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Spectroscopic characterization of this compound requires comprehensive analysis across multiple techniques to fully elucidate structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance revealing distinct chemical environments for aromatic and aliphatic protons. The phenanthrene protons appear in the aromatic region, typically between 7-8 parts per million, while the aliphatic chain protons exhibit characteristic patterns based on their proximity to electron-withdrawing groups.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbons of both the ketone and carboxylic acid groups appearing in the downfield region around 170-200 parts per million. The aromatic carbons of the phenanthrene system display characteristic chemical shifts in the 120-140 parts per million range, while the aliphatic carbons appear at higher field positions. The multiplicity and coupling patterns provide additional structural confirmation and enable complete assignment of all carbon environments.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carboxylic acid group exhibits a broad absorption around 2500-3500 wavenumbers due to the hydroxyl stretch, while the carbonyl stretching vibrations appear as sharp bands near 1700 wavenumbers for both the ketone and carboxylic acid functionalities. The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 334, consistent with the calculated molecular weight. Fragmentation typically involves loss of the carboxylic acid group and subsequent breakdown of the aliphatic chain, while the phenanthrene system often remains intact due to its aromatic stability.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound provides crucial insights into solid-state molecular packing and intermolecular interactions. While specific crystallographic data for this compound were not directly available in the search results, related phenanthrene derivatives demonstrate typical packing patterns that can inform understanding of this compound's solid-state behavior.

The molecular packing in crystalline forms typically involves π-π stacking interactions between phenanthrene systems, creating columnar arrangements that maximize aromatic overlap. The aliphatic chains extend between these aromatic layers, with the carboxylic acid groups participating in hydrogen bonding networks that stabilize the crystal structure. These intermolecular interactions contribute significantly to the overall crystal stability and influence physical properties such as melting point and solubility.

X-ray powder diffraction patterns provide fingerprint identification for different polymorphic forms and can distinguish between crystalline and amorphous phases. The diffraction data reveal characteristic reflection patterns corresponding to specific crystallographic planes and enable determination of unit cell parameters. The presence of the extended aliphatic chain and hydrogen bonding carboxylic acid group likely influences the crystal packing density and intermolecular spacing.

Temperature-dependent crystallographic studies could reveal phase transitions and thermal expansion behavior, while variable temperature X-ray powder diffraction might identify polymorphic transformations. The commercial availability of the compound at 97% purity suggests successful crystallization or purification protocols have been established.

Computational Modeling of Electronic Structure

Computational modeling provides detailed insights into the electronic structure and properties of this compound that complement experimental characterization. Density functional theory calculations enable optimization of molecular geometry and prediction of electronic properties including frontier orbital energies, charge distributions, and chemical reactivity indices.

The extended π-electron system of the phenanthrene moiety dominates the highest occupied molecular orbital characteristics, while the carbonyl groups contribute to the lowest unoccupied molecular orbital through their electron-accepting nature. The electronic structure calculations reveal the influence of the ketone functionality on the overall electronic properties and predict potential reaction sites for electrophilic and nucleophilic attack.

Molecular orbital analysis demonstrates the delocalization of π-electrons across the phenanthrene system and identifies the electronic communication between the aromatic system and the carbonyl groups. The aliphatic chain serves primarily as a flexible linker with minimal influence on the frontier orbitals, though it affects the overall molecular dipole moment and polarizability.

Computational predictions of spectroscopic properties enable comparison with experimental data and validation of calculated structures. Theoretical prediction of nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and ultraviolet-visible absorption spectra supports structural assignments and provides confidence in the computational models. The calculated molecular properties inform understanding of chemical behavior and potential applications.

Conformational analysis through computational methods reveals energy barriers for rotation around key bonds and identifies preferred conformational states. The flexibility of the aliphatic chain allows multiple low-energy conformations that contribute to the compound's dynamic behavior in solution and influence its interaction with other molecules.

Structure

2D Structure

Properties

IUPAC Name |

8-oxo-8-phenanthren-9-yloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSJHSKAAUBSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645324 | |

| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-09-1 | |

| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenanthryl Derivative Coupling with Octanoic Acid

The initial step involves the reaction of a 9-bromophenanthrene or a similar phenanthrene derivative with an octanoic acid or its activated derivative (such as an acid chloride or ester). This coupling can be achieved through:

- Nucleophilic substitution or cross-coupling reactions : Utilizing palladium-catalyzed Suzuki or Stille coupling to link the phenanthryl moiety to the octanoic acid backbone.

- Friedel-Crafts acylation : Direct acylation of phenanthrene with octanoyl chloride under Lewis acid catalysis, though this method may require protection strategies to avoid poly-substitution.

Introduction of the Oxo Group at the 8-Position

After forming the phenanthryl-octanoic acid intermediate, the ketone functionality at the eighth carbon is introduced by:

- Selective oxidation : Using reagents such as selenium dioxide (SeO2), pyridinium chlorochromate (PCC), or Dess-Martin periodinane to oxidize the methylene group adjacent to the phenanthryl substituent to a ketone.

- Controlled reaction conditions : Temperature and solvent choice are critical to avoid over-oxidation or degradation of the phenanthryl system.

Esterification and Purification

In some synthetic routes, ester intermediates are formed and then hydrolyzed to yield the free acid. The esterification can be achieved by:

- Dehydration-condensation reaction : Between the carboxylic acid and an alcohol under acid catalysis, often employing reflux conditions under inert atmosphere to prevent side reactions.

- Removal of water : Using azeotropic distillation or molecular sieves to drive the esterification to completion.

Purification is generally performed by recrystallization or chromatographic techniques to achieve a purity of 95% or higher, as required for research-grade material.

Reaction Conditions and Parameters

Research Findings and Yield Considerations

- Yield variability : The yield of this compound depends heavily on the coupling efficiency and the selectivity of the oxidation step. Cross-coupling methods tend to offer higher yields and fewer side products compared to Friedel-Crafts acylation.

- Purity standards : Commercially available samples typically report purities above 95%, suitable for biological and synthetic research.

- Reactivity implications : The presence of both oxo and carboxyl groups allows further chemical modifications such as esterification and amidation, expanding its utility in pharmaceutical research.

Summary Table of Preparation Methods

| Method Step | Description | Advantages | Challenges |

|---|---|---|---|

| Phenanthryl coupling | Pd-catalyzed cross-coupling or Friedel-Crafts acylation | High selectivity (cross-coupling) | Requires catalyst and inert atmosphere |

| Oxidation to ketone | Selective oxidation with SeO2 or PCC | Specific functionalization | Risk of over-oxidation |

| Esterification (optional) | Acid-catalyzed ester formation | Facilitates purification | Requires water removal |

| Purification | Recrystallization or chromatography | High purity achievable | Time-consuming |

Mechanism of Action

The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related octanoic acid derivatives are compared based on substituents, molecular properties, and biological relevance:

Structural Analogs with Varying Aryl Substituents

Key Observations:

- Phenanthryl vs.

- Trichlorophenyl : Chlorine atoms enhance electronegativity and may confer resistance to oxidative metabolism, making this analog more stable in biological systems.

- Propoxyphenyl : The ether oxygen introduces hydrogen-bonding capacity, improving solubility relative to purely aromatic substituents.

Functional Group Variants

Key Observations:

- Amide vs. Ketone: The amide group in 8-oxo-8-(phenylamino)octanoic acid enables stronger hydrogen-bonding interactions, which could enhance target binding but reduce metabolic stability.

- Ester vs. Acid : The ethyl ester derivative (CAS 898752-94-8) is more lipophilic than the carboxylic acid, favoring passive diffusion across biological membranes .

Biological Activity

8-Oxo-8-(9-phenanthryl)octanoic acid (C22H22O3) is a compound that features a phenanthryl moiety attached to an octanoic acid backbone, with an oxo group at the eighth position. This unique structure suggests potential biological activities, making it a subject of interest in both synthetic chemistry and biological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular weight of this compound is approximately 334.41 g/mol. Its structure is characterized by the following functional groups:

- Phenanthryl group : Contributes to its chemical reactivity and biological interactions.

- Oxo group : Enhances its potential as a reactive species in biological systems.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in anti-inflammatory and cytotoxic effects. Here are some key findings:

Cytotoxic Activity

The cytotoxic effects of compounds with similar structures have been documented. For example, saponins from the Amaranthaceae family exhibit varying degrees of cytotoxicity against cancer cell lines depending on their structural characteristics . The presence of the phenanthryl moiety in this compound may enhance its interaction with cellular targets, potentially leading to cytotoxic effects against tumor cells.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses or cell proliferation. The oxo functional group may facilitate these interactions by acting as a reactive site.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Ethyl 8-Oxo-8-(9-phenanthryl)octanoate | C24H26O3 | 362.46 |

| 8-(1-Naphthyl)-8-Oxooctanoic Acid | C22H22O3 | 334.41 |

| 9-Octylphenanthrene | C22H26 | 290.44 |

This table illustrates how variations in structure can influence biological activity and reactivity.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Anti-inflammatory Research : Similar compounds have been shown to inhibit pro-inflammatory cytokines through modulation of NF-κB and MAPK pathways .

- Cytotoxicity Studies : Saponins with comparable structures have demonstrated dose-dependent cytotoxic effects against various cancer cell lines, indicating that structural features significantly influence their activity .

Scientific Research Applications

Biological Activities

Research indicates that 8-oxo-8-(9-phenanthryl)octanoic acid may exhibit diverse biological activities due to its structural characteristics. Potential interactions with biological targets include:

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting pro-inflammatory mediators in cellular models. For instance, studies on related compounds have demonstrated their ability to suppress the production of nitric oxide and inflammatory cytokines in macrophage cells, suggesting that this compound may possess similar anti-inflammatory properties .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are particularly noteworthy:

- Drug Development : Its potential as an active pharmaceutical ingredient (API) is under investigation, especially concerning its anti-inflammatory properties. The unique structure may lead to the development of novel therapeutic agents targeting inflammatory diseases.

- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives that may enhance its pharmacological profile or bioavailability. For example, modifications to the phenanthryl group or the octanoic acid backbone could yield compounds with improved efficacy or reduced side effects.

Q & A

Q. What are the optimal synthetic routes for 8-Oxo-8-(9-phenanthryl)octanoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts acylation, where phenanthrene reacts with an octanoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, purification is critical. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for isolating the product. Purity assessment should involve HPLC (C18 column, acetonitrile/water mobile phase) and comparison with reference standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) will show signals for the phenanthryl protons (δ 7.5–8.5 ppm) and the α-keto proton (δ 2.8–3.2 ppm). ¹³C NMR confirms the carbonyl group (δ ~200 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (m/z 337.63) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for phenanthryl groups) and HPLC. Stability is typically pH-dependent; acidic conditions may protonate the ketone, altering reactivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reported biological activity (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding constants (Kₐ/Kᵢ) with target enzymes (e.g., oxidoreductases).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions to distinguish competitive vs. allosteric effects.

- Structural Analysis : Co-crystallize the compound with enzymes for X-ray diffraction studies to identify binding motifs .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent interactions (e.g., in DMSO or water) to assess conformational stability.

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Run ¹H NMR and LC-MS for all batches to identify impurities (e.g., unreacted phenanthrene or side products).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace unexpected signals.

- Advanced Techniques : Utilize 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Q. What experimental designs optimize catalytic efficiency in reactions involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% AlCl₃), temperature (25–80°C), and solvent polarity to identify optimal conditions.

- Kinetic Profiling : Use in-situ IR spectroscopy to monitor reaction progress and intermediate formation.

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.